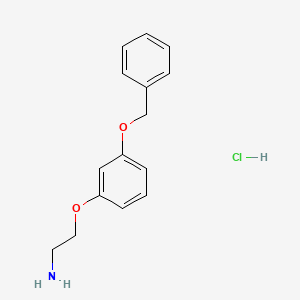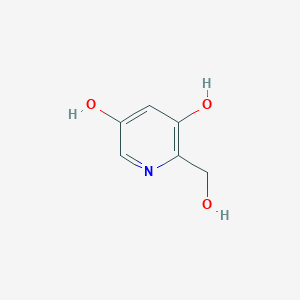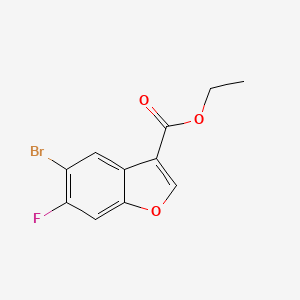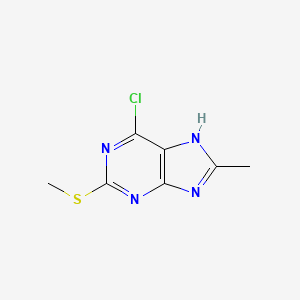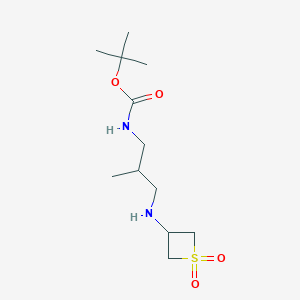
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dioxidothietane ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxidothietane ring: This step involves the oxidation of a thietane derivative to form the dioxidothietane ring. Common oxidizing agents used in this step include hydrogen peroxide or peracids.
Amination: The dioxidothietane ring is then reacted with an amine to introduce the amino group. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Carbamoylation: The final step involves the reaction of the amino-dioxidothietane intermediate with tert-butyl chloroformate to form the carbamate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxidothietane ring can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thietane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The dioxidothietane ring and carbamate functional group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
- tert-Butyl (1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate is unique due to the presence of both the dioxidothietane ring and the carbamate functional group in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H24N2O4S |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-9(5-13-10-7-19(16,17)8-10)6-14-11(15)18-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
HKBHKADHHWJSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CS(=O)(=O)C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
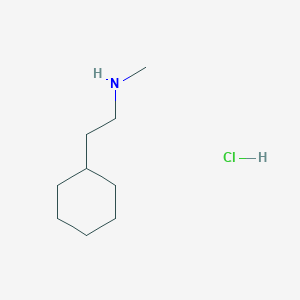
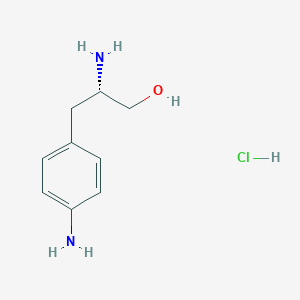
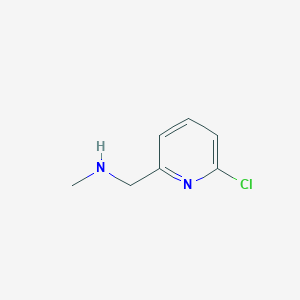
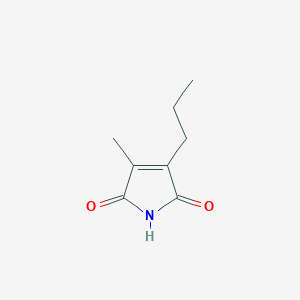
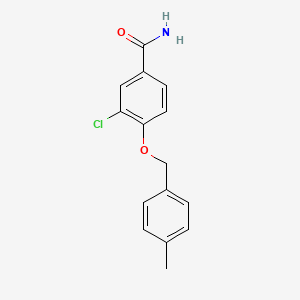
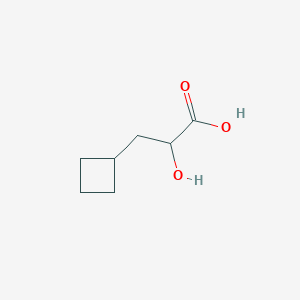
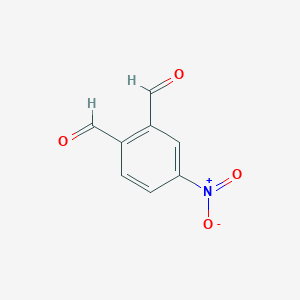
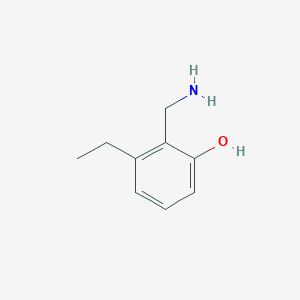
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
